![molecular formula C11H16IN5O9P2 B10819460 2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]](/img/structure/B10819460.png)
2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 15, identified by the PubMed ID 32045236, is a synthetic organic molecule known for its role as an ADP analogue-based inhibitor of CD73 (ecto-5’-nucleotidase).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of compound 15 involves multiple steps, starting with the preparation of the ADP analogue. The key steps include:
Iodination: The introduction of an iodine atom to the adenosine structure.
Phosphorylation: The addition of phosphonomethyl groups to the 5’-position of the adenosine molecule.
The reaction conditions typically involve the use of specific reagents such as iodine and phosphonomethylating agents under controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of compound 15 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.
Analyse Des Réactions Chimiques
Types of Reactions
Compound 15 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its biological activity.
Substitution: The iodine atom in the structure can be substituted with other functional groups, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a range of analogues with different functional groups.
Applications De Recherche Scientifique
Compound 15 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of ADP analogue-based inhibitors.
Biology: Investigated for its role in inhibiting CD73 activity, which is crucial in various biological processes.
Medicine: Explored for its potential in immuno-oncology, particularly in the treatment of advanced solid tumors.
Industry: Potential applications in the pharmaceutical industry for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of compound 15 involves the inhibition of CD73 activity. CD73 is an enzyme that converts extracellular adenosine monophosphate (AMP) to adenosine, which plays a role in immune suppression. By inhibiting CD73, compound 15 reduces the production of adenosine, thereby enhancing the immune response against tumors. This mechanism is being exploited for its potential in immuno-oncology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleclumab: A monoclonal antibody that targets CD73.
Quemliclustat: Another small molecule inhibitor of CD73.
Comparison
Compound 15 is unique due to its ADP analogue-based structure, which differentiates it from other CD73 inhibitors like oleclumab and quemliclustat. While oleclumab is a monoclonal antibody, compound 15 and quemliclustat are small molecules, offering different pharmacokinetic and pharmacodynamic profiles. Compound 15’s specific structure allows for targeted inhibition of CD73, making it a valuable tool in the development of new cancer therapies .
Propriétés
Formule moléculaire |
C11H16IN5O9P2 |
|---|---|
Poids moléculaire |
551.13 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H16IN5O9P2/c12-11-15-8(13)5-9(16-11)17(2-14-5)10-7(19)6(18)4(26-10)1-25-28(23,24)3-27(20,21)22/h2,4,6-7,10,18-19H,1,3H2,(H,23,24)(H2,13,15,16)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
OJRUSAPKCPIVBY-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)I)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2~{S})-8-[[4-[4-(2-chloranyl-5-fluoranyl-phenyl)butoxy]phenyl]carbonylamino]-4-(4-oxidanyl-4-oxidanylidene-butyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819387.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
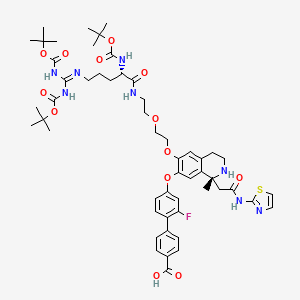
![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)
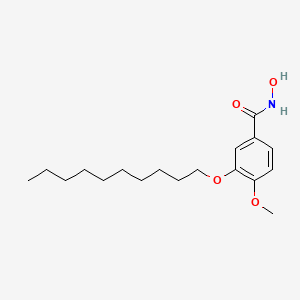
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
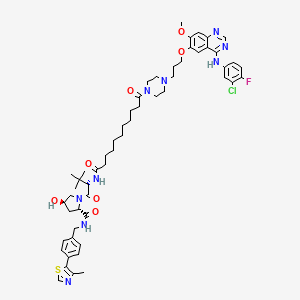
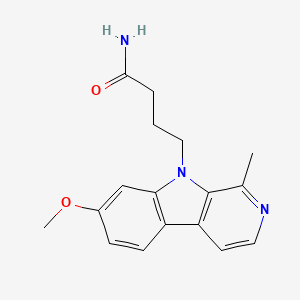
![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
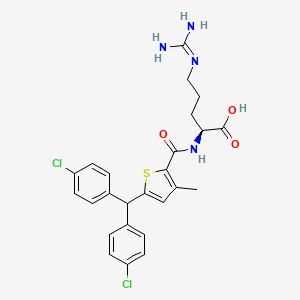
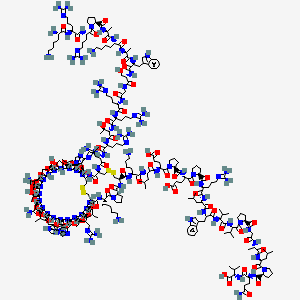
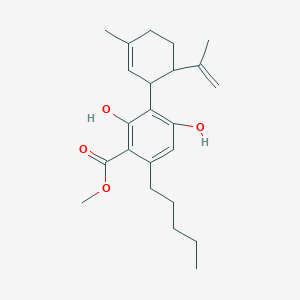
![tert-butyl N-[1-[(2S)-1-[[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate](/img/structure/B10819467.png)
